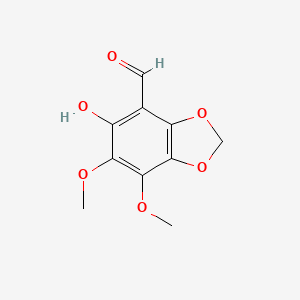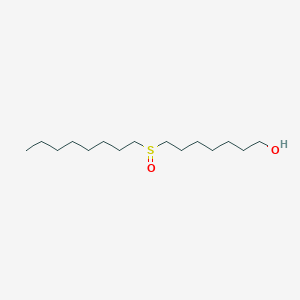
4-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate is a complex organic compound that belongs to the class of benzodioxole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: The initial step involves the synthesis of the benzodioxole core through the condensation of catechol with methoxyacetaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The next step involves the Friedel-Crafts acylation of the benzodioxole core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxobutan-2-yl Acetate: The final step involves the esterification of the intermediate product with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-phenyl-4-oxobutan-2-yl acetate: Lacks the methoxy group on the phenyl ring.
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)-4-oxobutan-2-yl acetate: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate is unique due to the presence of both methoxy groups and the acetate ester, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical and biological contexts.
属性
分子式 |
C21H22O7 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
[4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C21H22O7/c1-13(22)28-17(8-14-4-6-16(24-2)7-5-14)11-18(23)15-9-19(25-3)21-20(10-15)26-12-27-21/h4-7,9-10,17H,8,11-12H2,1-3H3 |
InChI 键 |
CIJIVCVGTWKSSM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CC1=CC=C(C=C1)OC)CC(=O)C2=CC3=C(C(=C2)OC)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11467073.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467076.png)
![2-[5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11467078.png)
![1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11467083.png)
![6-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11467088.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B11467091.png)
![Ethyl 4-amino-6-{[(3-methoxyphenyl)carbonyl]amino}quinoline-3-carboxylate](/img/structure/B11467098.png)
![4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11467104.png)

![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11467114.png)
![4-(4-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11467127.png)
![2-(4-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11467129.png)
![Methyl 4-(4-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11467144.png)

